

No Public Data Available for "JP3000" Clinical Trial

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Compound of Interest

Compound Name: JP3000

Cat. No.: B10862162

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Extensive searches for "JP3000 clinical trial phase 1 results" have yielded no publicly available information on a pharmaceutical compound or clinical trial with this designation. The identifier "JP3000" appears to be associated with commercial products unrelated to the pharmaceutical industry, such as a massage chair and a printer.

It is possible that "JP3000" is an internal development code that has not been disclosed publicly, or the identifier may be inaccurate.

As an alternative, this guide provides a comparative analysis of a well-researched class of compounds with a similar potential therapeutic focus: Mitochondria-Targeted Antioxidants, with a particular focus on MitoQ (mitoquinone mesylate). This information is highly relevant for researchers, scientists, and drug development professionals interested in therapies for conditions associated with mitochondrial dysfunction and oxidative stress.

Comparison Guide: Mitochondria-Targeted Antioxidants

This guide compares the performance of MitoQ with other antioxidant strategies, supported by data from preclinical and clinical studies.

Data Presentation

Table 1: Summary of Key Preclinical and Clinical Trial Data for MitoQ

| Study Type | Model/Population | Key Findings | Dosage | Duration | Reference |
|------------------------|-----------------------------|--|---------------|---------------|---|
| Preclinical | Male Wistar albino rats | Protective effects against malathion-induced hepatorenal toxicity, mitochondrial dysfunction, and inflammation. | Not specified | Not specified | [1] |
| Preclinical | Old mice | Restored endothelial-dependent dilation (EDD), reduced arterial mitochondrial reactive oxygen species (mtROS) and oxidative stress, improved mitochondrial health, and reduced aortic stiffness. | Not specified | 4 weeks | [2] |
| Clinical Trial (Pilot) | Healthy older adults (n=20) | Well-tolerated, improved | 20 mg/day | 6 weeks | [2] [3] |

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| | | endothelial function, and reduced plasma levels of oxidized low-density lipoprotein. | | | |
| Clinical Trial (Phase IIa) | Older men and women (≥60 years) | Designed to establish efficacy in improving vascular endothelial function and reducing large elastic artery stiffness. | 20 mg/day | 3 months | [3] |
| Clinical Trial | Young healthy men (20-30 years old) | Protected against exercise-induced nuclear and mitochondrial DNA damage in blood and muscle tissue. | 20 mg/day | 3 weeks | [4] |
| Clinical Trial | Untrained middle-aged men (35-55 years old) | Improved exercise performance and increased peak power generation during a | 20 mg/day | 10 days | [4] |

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| | | 20km cycling trial. | | | |
| Clinical Trial | Septic shock patients (n=42) | Significantly improved oxidative biomarkers (GPx, CAT, SOD); reduced serum lactate and vasopressor use (though statistical significance was lost after multiple comparison correction). | 20 mg twice daily | 5 days | |
| Clinical Trial | Patients with Hypertension, Parkinson's, and Liver Disease | Showed significant success in Phase II trials. | Not specified | Not specified | [4] |

Table 2: Comparison of Mitochondria-Targeted Antioxidants

| Compound | Mechanism of Action | Key Advantages | Limitations/Challenges | Clinical Development Status |
|-----------|--|---|--|---|
| MitoQ | Accumulates in mitochondria and scavenges reactive oxygen species (ROS), particularly superoxide, peroxy, and peroxynitrite.[5] Recycled to its active form by Complex II of the respiratory chain.[6] | Orally bioavailable and has been shown to be safe and well-tolerated in human trials.[5] [7] Commercially available as a dietary supplement.[4] | Can become pro-oxidant under certain conditions.[6] Establishing optimal dosing for different indications is ongoing.[4] | Phase II trials completed for several conditions.[4] Ongoing trials for age-related vascular dysfunction.[2][3] |
| SkQ1 | A mitochondria-targeted antioxidant that has been studied in models of neurodegenerative diseases.[1] | Similar targeting mechanism to MitoQ. | Less clinical trial data publicly available compared to MitoQ. | Primarily in preclinical and early clinical development. |
| MitoVitE | A mitochondria-targeted form of Vitamin E.[1] | Leverages the known antioxidant properties of Vitamin E with targeted delivery. | Limited clinical trial data. | Preclinical development. |
| MitoTEMPO | A mitochondria-targeted superoxide dismutase (SOD) mimetic.[1] | Specifically targets superoxide radicals in the mitochondria. | No effect on lung function was observed in one preclinical COPD study.[4] | Preclinical and in vitro studies. |

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| | | Shown to reduce H2O2 production and apoptosis in cellular models of neurodegeneration.[5] | | |
| SS-31 (Elamipretide) | A small peptide that targets the inner mitochondrial membrane, reduces ROS production, and improves mitochondrial function.[4][8] | Cellular uptake is energy-independent and not dependent on mitochondrial membrane potential.[4] Shown to be safe in Phase I and II trials for conditions like heart failure.[4] | Different mechanism and structure compared to TPP-based antioxidants. | Phase I and II clinical trials completed. |

Experimental Protocols

Protocol: Assessment of Endothelial Function in Human Clinical Trials

A common methodology for assessing the efficacy of MitoQ on vascular health involves the following:

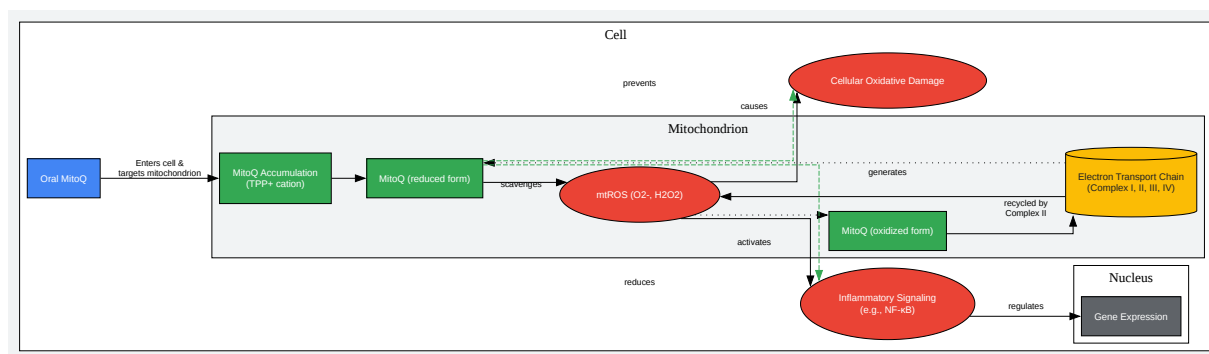
- Patient Population: Healthy older adults (e.g., 60-80 years) are recruited.[3]
- Study Design: A randomized, placebo-controlled, double-blind, crossover design is often employed.[3]
- Intervention: Participants receive a daily oral dose of MitoQ (e.g., 20 mg/day) or a matching placebo for a specified period (e.g., 6 weeks to 3 months).[2][3]
- Primary Outcome Measurement: Endothelial function is assessed by measuring flow-mediated dilation (FMD) of the brachial artery using high-resolution ultrasound. This non-

invasive technique measures the artery's dilation in response to an increase in blood flow.

- Secondary Outcome Measurements:
 - Aortic Stiffness: Measured by carotid-femoral pulse wave velocity.[\[2\]](#)[\[3\]](#)
 - Oxidative Stress Markers: Blood samples are analyzed for biomarkers of oxidative stress, such as oxidized low-density lipoprotein (oxLDL).[\[2\]](#)[\[3\]](#)
 - Mitochondrial Health: Endothelial cells may be obtained via endovascular biopsy to assess mitochondrial ROS production and overall mitochondrial health ex vivo.[\[3\]](#)
- Data Analysis: Changes in FMD and other markers from baseline are compared between the MitoQ and placebo groups to determine the treatment effect.

Mandatory Visualization

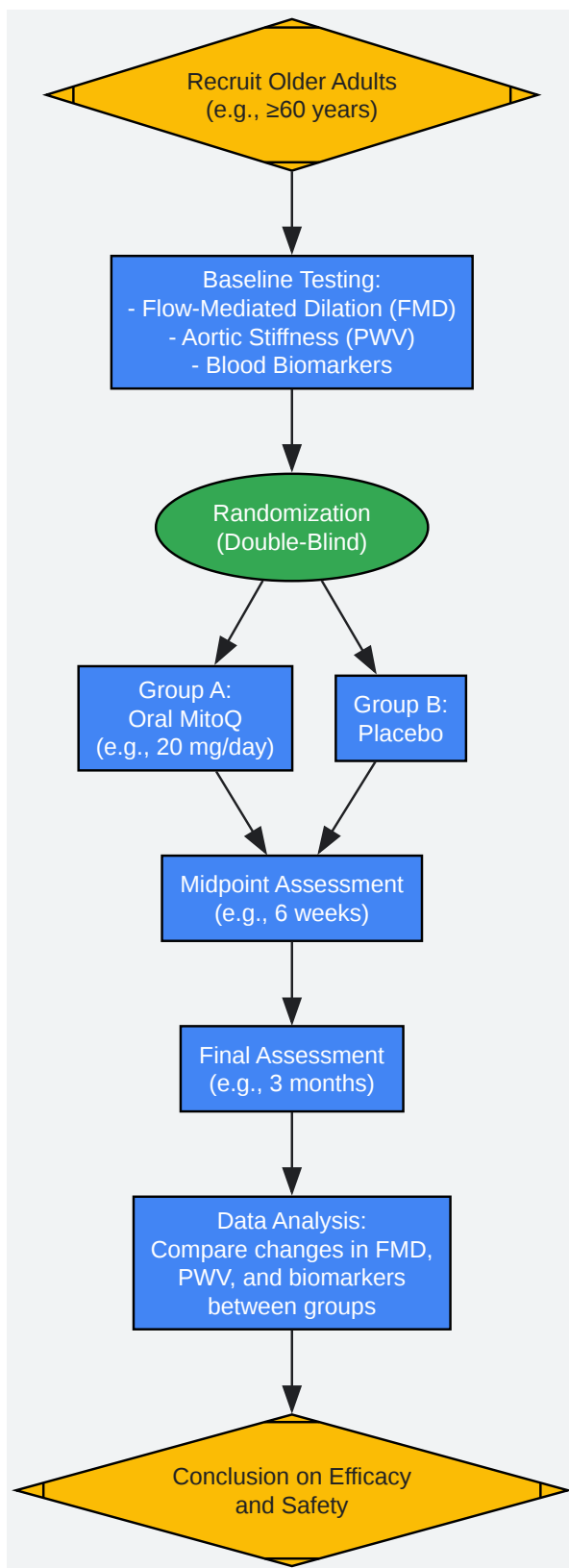
Signaling Pathway: MitoQ Mechanism of Action



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Caption: Mechanism of MitoQ targeting mitochondria and reducing oxidative stress.

Experimental Workflow: Clinical Trial for Vascular Function



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Caption: Workflow of a randomized controlled trial for MitoQ's vascular effects.

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